molecular formula C22H18N4O4S B2748062 methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate CAS No. 941986-39-6

methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2748062
CAS No.: 941986-39-6
M. Wt: 434.47
InChI Key: KBMIHCZKUYQZDG-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate is a highly intricate organic compound, notable for its unique thiazolopyridazine core structure Its complexity and specificity make it significant in various branches of scientific research, particularly in organic chemistry, medicinal chemistry, and pharmacological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate typically involves multistep organic synthesis. Here’s a generalized pathway:

  • Formation of the Thiazolopyridazine Core:

    • Start with the cyclization of appropriate thioamides and hydrazine derivatives to form the thiazolopyridazine ring.

    • Required conditions include specific solvents (e.g., ethanol or dimethyl sulfoxide), catalysts (e.g., pyridine), and controlled heating (around 100°C).

  • Attachment of the Phenyl Group:

    • Introduce phenyl substituents via Friedel-Crafts acylation or alkylation.

    • Employ Lewis acids (e.g., aluminum chloride) under anhydrous conditions to promote the reaction.

  • Formation of the Acetamido Linkage:

    • React the intermediate with suitable acylating agents (e.g., acetic anhydride or acetyl chloride) under mild basic conditions.

  • Final Esterification:

    • Introduce the benzoate ester group using a Fischer esterification reaction.

    • Conditions typically involve methanol as a solvent and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Scaling up this compound for industrial production involves optimizing each reaction step for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, automation, and process analytical technology (PAT) are implemented to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the thiazolopyridazine core and methyl group, forming hydroxylated and ketone derivatives.

  • Reduction: The carbonyl groups within the structure can be reduced to alcohols using reducing agents like sodium borohydride.

  • Substitution: Aromatic substitution reactions can modify the phenyl and benzoate rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in protic solvents.

  • Substitution: Halogenating agents (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) for nucleophilic aromatic substitution.

Major Products

  • Hydroxylated Derivatives: Formed via oxidation.

  • Alcohol Derivatives: Resulting from the reduction of carbonyl groups.

  • Halogenated Compounds: Created from substitution reactions.

Scientific Research Applications

Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate has broad applications in scientific research:

  • Chemistry: Used as a precursor in the synthesis of other complex molecules, especially in heterocyclic chemistry.

  • Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

  • Medicine: Explored for its pharmacological properties, potentially acting as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: Considered for its role in developing specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is multifaceted, primarily involving the interaction with molecular targets like enzymes or receptors. The thiazolopyridazine core is known to interact with biological macromolecules, affecting various pathways:

  • Inhibition of Enzymes: By binding to the active sites or allosteric sites of enzymes, it can inhibit their activity.

  • Receptor Modulation: The compound may act as an agonist or antagonist, modulating receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolyl)acetamido)benzoate

  • 2-methyl-4-oxo-7-phenylthiazolopyridazine-5(4H)-yl acetamide

  • 4-(2-(2-methylthiazolyl)acetamido)benzoate

Uniqueness

  • Thiazolopyridazine Core: Distinct from other compounds in its class due to the presence of both thiazole and pyridazine rings.

  • Substitution Pattern: Unique positions of phenyl and benzoate groups confer specific chemical reactivity and biological interactions.

  • Applications: While similar compounds are studied, this specific structure provides unique opportunities for pharmacological research and synthetic applications.

Conclusion

Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate represents a compound with significant research potential. Its detailed synthesis, chemical reactivity, and wide-ranging applications in various scientific fields highlight its importance. Ongoing research continues to uncover its unique properties and potential benefits in medicinal chemistry and beyond.

Properties

IUPAC Name

methyl 4-[[2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-13-23-19-20(31-13)18(14-6-4-3-5-7-14)25-26(21(19)28)12-17(27)24-16-10-8-15(9-11-16)22(29)30-2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMIHCZKUYQZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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